molecular formula C5H13NO3 B1667100 Aminooxy-PEG2-methane CAS No. 54149-49-4

Aminooxy-PEG2-methane

Cat. No.: B1667100
CAS No.: 54149-49-4
M. Wt: 135.16 g/mol
InChI Key: VKTXNKVXALMHFI-UHFFFAOYSA-N
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Description

Aminooxy-PEG2-methane is a chemical compound that consists of a polyethylene glycol (PEG) chain linked to an aminooxy functional group, with a methane group attached to the PEG chain. The aminooxy functional group is a reactive moiety commonly used for bioconjugation, particularly in the labeling and modification of biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxy-PEG2-methane is typically synthesized through a series of chemical reactions that involve the attachment of an aminooxy group to a PEG chain, followed by the addition of a methane group. The specific reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous chemicals. The production methods often include purification steps such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG2-methane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aminooxy-PEG2-methane has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Employed in the labeling and modification of biomolecules for various assays.

    Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

    Industry: Applied in the production of specialized polymers and materials.

Mechanism of Action

The primary mechanism of action of Aminooxy-PEG2-methane involves its ability to form stable oxime bonds with aldehydes and ketones. This reaction is highly specific and occurs under mild conditions, making it ideal for bioconjugation applications. The PEG chain increases the solubility of the compound in aqueous media, enhancing its utility in biological systems .

Properties

IUPAC Name

O-[2-(2-methoxyethoxy)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3/c1-7-2-3-8-4-5-9-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTXNKVXALMHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54149-49-4
Record name O-[2-(2-methoxyethoxy)ethyl]hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG2-methane
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Aminooxy-PEG2-methane
Reactant of Route 5
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Reactant of Route 6
Aminooxy-PEG2-methane

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